2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate
Overview
Description
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of N-(2-oxo-2-phenylethyl)acetamide in the presence of sulfuric acid.
Introduction of the Methanesulfonate Group: The oxazole derivative is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with the compound in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Substitution: Substitution of the methanesulfonate group with a nucleophile results in the formation of various substituted oxazole derivatives.
Oxidation and Reduction: Oxidation can lead to the formation of oxazole N-oxides, while reduction can yield reduced oxazole derivatives.
Scientific Research Applications
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate depends on its specific application. In medicinal chemistry, oxazole derivatives often interact with biological targets such as enzymes, receptors, and nucleic acids. The methanesulfonate group can facilitate the formation of covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
- 2-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-amine
- 2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate
Uniqueness
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of novel therapeutics and chemical probes.
Properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-10-12(8-9-17-19(2,15)16)14-13(18-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRKPSSXHXSLMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441528 | |
Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227029-27-8 | |
Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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